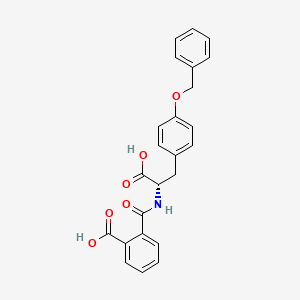![molecular formula C15H15NO4S B12585199 Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate CAS No. 478660-34-3](/img/structure/B12585199.png)
Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzenesulfonyl group, a phenyl group, and a methyl carbamate group. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate can be achieved through several methods. One common method involves the reaction of benzenesulfonyl chloride with phenylmethylamine to form the intermediate benzenesulfonyl phenylmethylamine. This intermediate is then reacted with methyl chloroformate to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents may be employed to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .
Applications De Recherche Scientifique
Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through covalent modification or non-covalent interactions. The pathways involved in its mechanism of action include the inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the carbamate group.
Benzenesulfonyl chloride: Used as a precursor in the synthesis of Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate.
Phenylmethylcarbamate: Similar in structure but lacks the benzenesulfonyl group.
Uniqueness
This compound is unique due to the presence of both the benzenesulfonyl and carbamate groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications .
Propriétés
Numéro CAS |
478660-34-3 |
|---|---|
Formule moléculaire |
C15H15NO4S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
methyl N-[benzenesulfonyl(phenyl)methyl]carbamate |
InChI |
InChI=1S/C15H15NO4S/c1-20-15(17)16-14(12-8-4-2-5-9-12)21(18,19)13-10-6-3-7-11-13/h2-11,14H,1H3,(H,16,17) |
Clé InChI |
BLJDVGDSYGNWNV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


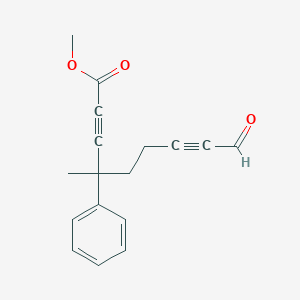
![1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12585126.png)
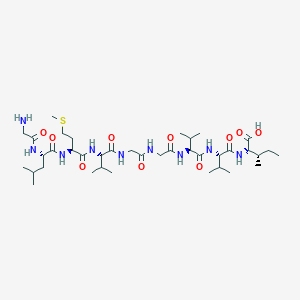
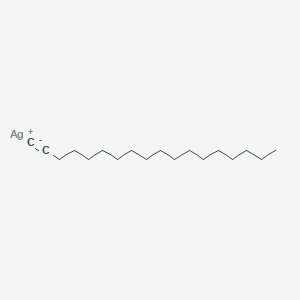
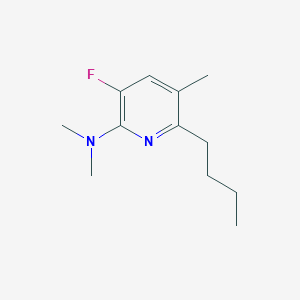
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B12585156.png)
![5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol](/img/structure/B12585159.png)
![2,5-Bis[(4-fluorophenyl)ethynyl]thiophene](/img/structure/B12585160.png)
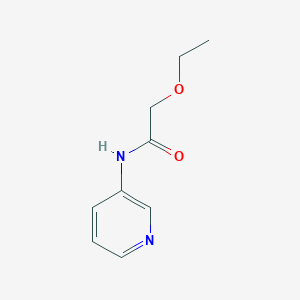
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentanal](/img/structure/B12585164.png)
![2-amino-6-benzyl-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12585169.png)
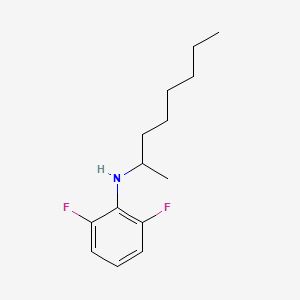
![2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12585190.png)
